L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound that plays a significant role in various biological processes. It is a derivative of L-arginine, an amino acid that is crucial for protein synthesis and various metabolic functions in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis, which involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to enhance nitric oxide production, which leads to vasodilation and improved blood flow. Additionally, it modulates the activity of enzymes and receptors involved in immune response and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
L-lysine: Another essential amino acid with similar metabolic functions.
L-ornithine: Involved in the urea cycle and protein metabolism.
L-citrulline: A precursor to L-arginine and involved in nitric oxide production.
Uniqueness
L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to modulate nitric oxide production and immune response sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H33N7O7S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |
InChI Key |
GMJWAEBOPBLHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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